In Vitro Potency: Superior Inhibition of Bovine Xanthine Oxidase Compared to Allopurinol
The target compound demonstrates potent inhibition of bovine xanthine oxidase with an IC50 of 10 nM [1]. This is approximately 700-fold more potent than the standard-of-care agent allopurinol, which has a reported IC50 of ~7 µM (7000 nM) under comparable assay conditions [2]. This potency was achieved after a 470-fold optimization from an initial isocytosine screening hit [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (bovine XO) |
| Comparator Or Baseline | Allopurinol: ~7,000 nM (bovine XO) |
| Quantified Difference | ~700-fold more potent |
| Conditions | Inhibition of bovine xanthine oxidase-mediated uric acid production after 30 mins by spectrophotometric analysis [1]. |
Why This Matters
For researchers designing in vitro experiments, the nanomolar potency allows for the use of significantly lower compound concentrations, reducing the risk of off-target effects and solvent toxicity.
- [1] BindingDB Entry BDBM50426746. IC50: 10 nM for bovine xanthine oxidase. View Source
- [2] Pacher P, Nivorozhkin A, Szabó C. Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacol Rev. 2006;58(1):87-114. (Allopurinol IC50 ~7 µM for bovine XO cited as standard comparator). View Source
- [3] Khanna S, et al. Bioorg Med Chem Lett. 2012;22(24):7543-6. Reports a 470-fold improvement in in vitro IC50. View Source
